1,4-Naphthoquinone, 5-(tetraacetyl-beta-D-galactopyranosyloxy)-
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Overview
Description
1,4-Naphthoquinone, 5-(tetraacetyl-beta-D-galactopyranosyloxy)- is a derivative of 1,4-naphthoquinone, a natural organic compound derived from naphthalene. This compound is characterized by the presence of a quinone ring annulated with an aromatic (benzene) ring, and it contains a system of double bonds conjugated with carbonyl groups
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 1,4-naphthoquinone, 5-(tetraacetyl-beta-D-galactopyranosyloxy)- typically involves the oxidation of naphthalene derivatives. One common method is the aerobic oxidation of naphthalene over a vanadium oxide catalyst . In the laboratory, naphthoquinone can also be produced by the oxidation of naphthalene with chromium trioxide . The addition of the tetraacetyl-beta-D-galactopyranosyloxy group is achieved through glycosylation reactions, where the hydroxyl groups of the naphthoquinone are reacted with tetraacetyl-beta-D-galactopyranosyl bromide under basic conditions.
Industrial Production Methods
Industrial production of 1,4-naphthoquinone involves large-scale oxidation processes using vanadium oxide catalysts. The subsequent glycosylation step is carried out in reactors designed to handle the specific reaction conditions required for the addition of the tetraacetyl-beta-D-galactopyranosyloxy group.
Chemical Reactions Analysis
Types of Reactions
1,4-Naphthoquinone, 5-(tetraacetyl-beta-D-galactopyranosyloxy)- undergoes various chemical reactions, including:
Oxidation: The quinone ring can be further oxidized to form different derivatives.
Reduction: The compound can be reduced to 1,4-dihydroxynaphthalene.
Substitution: The compound can undergo nucleophilic substitution reactions with O-, N-, and S-nucleophiles.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include chromium trioxide and vanadium oxide.
Reduction: Reducing agents such as sodium borohydride or lithium aluminum hydride are used.
Substitution: Nucleophiles like amines, thiols, and alcohols are used under basic conditions.
Major Products Formed
Oxidation: Various oxidized derivatives of naphthoquinone.
Reduction: 1,4-dihydroxynaphthalene.
Substitution: Substituted naphthoquinone derivatives with different functional groups.
Scientific Research Applications
1,4-Naphthoquinone, 5-(tetraacetyl-beta-D-galactopyranosyloxy)- has a wide range of applications in scientific research, including:
Mechanism of Action
The mechanism of action of 1,4-naphthoquinone, 5-(tetraacetyl-beta-D-galactopyranosyloxy)- involves its ability to generate reactive oxygen species (ROS) and modulate redox signaling pathways . The compound can interact with molecular targets such as receptor tyrosine kinases and protein tyrosine phosphatases, leading to altered cellular signaling and potential therapeutic effects . Its anticancer activity is attributed to its ability to induce oxidative stress in cancer cells, leading to cell death .
Comparison with Similar Compounds
1,4-Naphthoquinone, 5-(tetraacetyl-beta-D-galactopyranosyloxy)- can be compared with other similar compounds such as:
Properties
CAS No. |
66840-14-0 |
---|---|
Molecular Formula |
C24H24O12 |
Molecular Weight |
504.4 g/mol |
IUPAC Name |
[(2R,3S,4S,5R,6S)-3,4,5-triacetyloxy-6-(5,8-dioxonaphthalen-1-yl)oxyoxan-2-yl]methyl acetate |
InChI |
InChI=1S/C24H24O12/c1-11(25)31-10-19-21(32-12(2)26)22(33-13(3)27)23(34-14(4)28)24(36-19)35-18-7-5-6-15-16(29)8-9-17(30)20(15)18/h5-9,19,21-24H,10H2,1-4H3/t19-,21+,22+,23-,24-/m1/s1 |
InChI Key |
QBMQWGNZFMQQDA-HYPCABPSSA-N |
Isomeric SMILES |
CC(=O)OC[C@@H]1[C@@H]([C@@H]([C@H]([C@@H](O1)OC2=CC=CC3=C2C(=O)C=CC3=O)OC(=O)C)OC(=O)C)OC(=O)C |
Canonical SMILES |
CC(=O)OCC1C(C(C(C(O1)OC2=CC=CC3=C2C(=O)C=CC3=O)OC(=O)C)OC(=O)C)OC(=O)C |
Origin of Product |
United States |
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